

An In-depth Technical Guide to the Thermochemical Data of 1,1-Dimethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethylurea

Cat. No.: B1221719

[Get Quote](#)

This technical guide provides a comprehensive overview of the available thermochemical data for **1,1-Dimethylurea** (CAS No: 598-94-7). The information is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented thermodynamic properties for this compound. This document presents quantitative data in structured tables, details of experimental methodologies, and visualizations of key thermodynamic relationships and experimental workflows.

Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **1,1-Dimethylurea**. The data has been compiled from various scientific sources, and where available, uncertainties are provided to indicate the reliability of the measurements.

Table 1: Thermochemical Properties of **1,1-Dimethylurea** at 298.15 K

Property	Symbol	Value	Units	Source(s)
Standard Molar Enthalpy of Formation (solid)	$\Delta fH^\circ(s)$	-319.06 ± 0.68	kJ/mol	[1]
Standard Molar Enthalpy of Formation (gas)	$\Delta fH^\circ(g)$	-220.00 ± 1.10	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (solid)	$\Delta cH^\circ(s)$	-2004.80 ± 0.53	kJ/mol	[1]
Molar Enthalpy of Sublimation	$\Delta_{\text{sub}}H^\circ$	99.06	kJ/mol	[2] [3]
Standard Molar Gibbs Free Energy of Formation (calc.)	ΔfG°	22.69	kJ/mol	[1]
Apparent Molal Heat Capacity in H ₂ O at 25 °C	C _{p,φ}	Reported	J/(mol·K)	[4]

Table 2: Physical Properties of 1,1-Dimethylurea

Property	Value	Units	Source(s)
Molecular Formula	C ₃ H ₈ N ₂ O	[5][6]	
Molar Mass	88.11	g/mol	[6][7]
Melting Point	178-183	°C	[8]
Boiling Point	163.08 (estimate)	°C	[8]
Vapor Pressure	0.008	Pa at 25°C	[8]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. This section outlines the methodologies for two key experimental procedures.

Determination of Enthalpy of Sublimation by the Transpiration Method

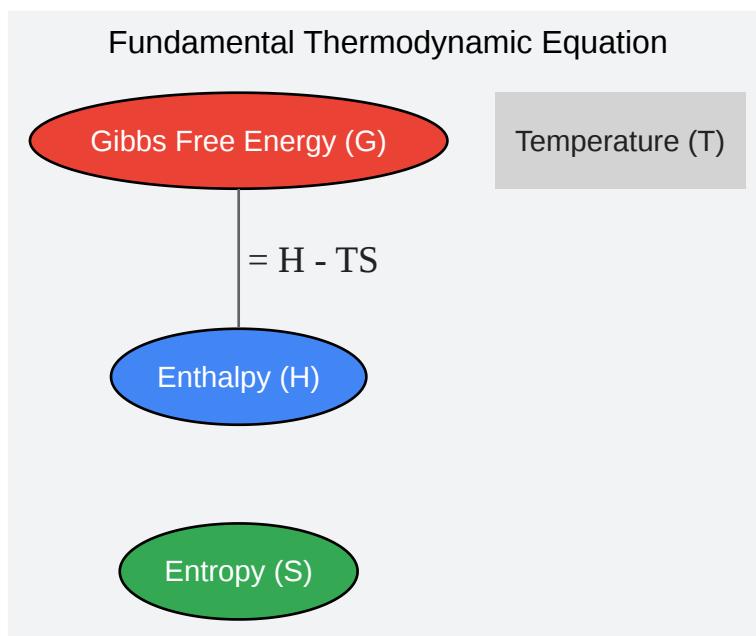
The molar enthalpy of sublimation for **1,1-Dimethylurea** was determined from the temperature dependence of its vapor pressure, which was measured using the transpiration method.[\[2\]](#)[\[3\]](#)

Methodology:

- Sample Preparation: A sample of **1,1-Dimethylurea** is placed in a saturator, which is a tube packed with the substance and maintained at a constant temperature.
- Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a known and controlled flow rate.
- Saturation: As the carrier gas flows over the sample, it becomes saturated with the vapor of **1,1-Dimethylurea**.
- Condensation and Quantification: The gas mixture exiting the saturator is passed through a condenser or a trap where the vapor of **1,1-Dimethylurea** is collected. The amount of condensed substance is then determined gravimetrically or by other analytical techniques.
- Vapor Pressure Calculation: The partial pressure of the substance at the given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the ideal gas law.
- Clausius-Clapeyron Equation: The measurements are repeated at different temperatures, and the enthalpy of sublimation is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Determination of Enthalpy of Combustion by Combustion Calorimetry

The standard enthalpy of combustion of **1,1-Dimethylurea** was likely determined using static bomb calorimetry, a standard technique for organic compounds.


Methodology:

- Sample Preparation: A precisely weighed pellet of **1,1-Dimethylurea** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is filled with high-pressure pure oxygen (typically around 30 atm).
- Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known amount of water. The calorimeter is equipped with a high-precision thermometer.
- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is monitored and recorded.
- Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined in separate calibration experiments). The standard enthalpy of combustion is then calculated from the heat of combustion at constant volume.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the thermochemical data of **1,1-Dimethylurea**.

Caption: Experimental workflow for determining the standard enthalpy of formation of **1,1-Dimethylurea** in the gaseous state.

[Click to download full resolution via product page](#)

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Urea, N,N-dimethyl- (CAS 598-94-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chembk.com [chembk.com]
- 6. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]
- 7. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1-DIMETHYLUREA CAS#: 598-94-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of 1,1-Dimethylurea]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1221719#thermochemical-data-for-1-1-dimethylurea\]](https://www.benchchem.com/product/b1221719#thermochemical-data-for-1-1-dimethylurea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com